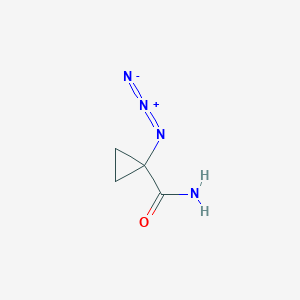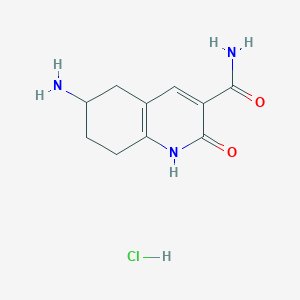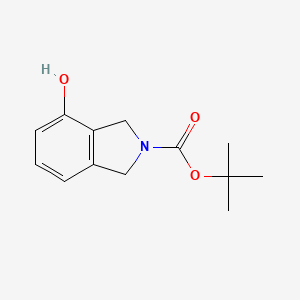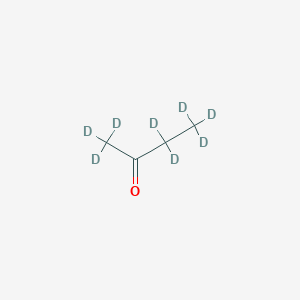![molecular formula C13H25NO4 B1382196 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid CAS No. 1694853-66-1](/img/structure/B1382196.png)
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid” is a chemical compound with the molecular formula C13H25NO4 . It is related to other compounds such as “2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid” and "(2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid" .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The molecular structure of “this compound” can be determined by techniques such as X-ray diffraction and density functional theory (DFT) calculation .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 259.34 g/mol . It has a topological polar surface area of 75.6 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has 7 rotatable bonds .Applications De Recherche Scientifique
Synthesis and Analytical Applications
- A novel synthesis process for highly fluorescent amino acid derivatives, including those using 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid, has been developed. These derivatives exhibit intense long-wave absorption and emission, making them useful as sensitive analytical probes, particularly in peptide studies (Szymańska, Wegner, & Łankiewicz, 2003).
Peptide Synthesis and Modification
- The compound has been utilized in the synthesis of protected β,β,β-trialkyl α-amino acids, which are crucial for peptide modification. This process includes hydrolysis to yield various new α-amino acids (Barker, Cook, Lasterra-Sánchez, & Thomas, 1992).
Crystallography and Molecular Structure Studies
- Research into the molecular conformation of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester has provided insights into dipeptide containing α,α-disubstituted residue and its role in forming hydrogen-bonded parallel β-sheet-like tapes (Gebreslasie, Jacobsen, & Görbitz, 2011).
Synthesis of Natural Product Intermediates
- The compound has been used in synthesizing key intermediates of natural products like Biotin, which play an essential part in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Chemical Reactivity Studies
- Studies have explored the reactivity of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate and its applications in creating various chemical structures, illustrating the versatility of the compound in synthetic chemistry (Baš et al., 2001).
Research in Amino Acid Stereochemistry
- The compound has been instrumental in research focusing on amino acid stereochemistry, such as the studies on meteoritic amino acids, providing evidence for asymmetric influences on organic chemical evolution (Cronin & Pizzarello, 1997).
Mécanisme D'action
Target of Action
It is known that the tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a protected amine, which can undergo further reactions without interference from the amine group. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the amine to participate in subsequent reactions.
Biochemical Pathways
For instance, it could potentially be used in the synthesis of peptides, as the Boc group can protect amino acids from unwanted side reactions .
Pharmacokinetics
The compound’s solubility in various solvents suggests that it could have good bioavailability
Action Environment
The action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are dependent on the pH of the solution . Additionally, the compound’s solubility in various solvents suggests that its action could be influenced by the polarity of the environment .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .
Propriétés
IUPAC Name |
4,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)7-9(10(15)16)8-14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXVWBCBVJMWHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1382113.png)
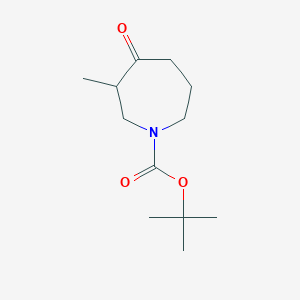

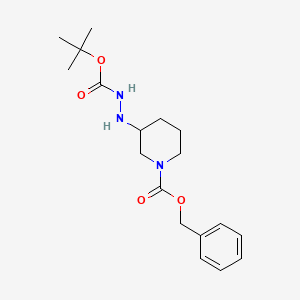
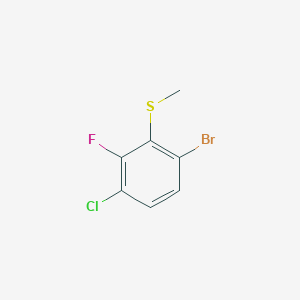
![(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1382122.png)
![2-Bromonaphtho[2,3-b]benzofuran](/img/structure/B1382123.png)
